molecular formula C21H31N5O2 B3028423 Buspirone-d8 CAS No. 204395-49-3

Buspirone-d8

Cat. No.: B3028423
CAS No.: 204395-49-3
M. Wt: 393.6
InChI Key: QWCRAEMEVRGPNT-QGZHXTQCSA-N
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Description

Scientific Research Applications

Buspirone-d8 has several scientific research applications, including:

    Pharmacokinetic Studies: It is used as an internal standard in mass spectrometry to quantify buspirone levels in biological samples, aiding in pharmacokinetic and bioavailability studies.

    Metabolic Studies: The compound is used to study the metabolism of buspirone in the body, helping to identify and quantify its metabolites.

    Drug Development: this compound is used in the development of new anxiolytic drugs by providing insights into the pharmacokinetics and metabolism of buspirone analogs.

    Neuroscience Research: It is used to study the effects of buspirone on neurotransmitter systems, particularly the serotonin system, in the brain.

Mechanism of Action

Target of Action

Buspirone-d8, like its parent compound buspirone, primarily targets the serotonin 5-HT1A receptor . This receptor plays a crucial role in mood regulation and feelings of well-being . This compound acts as a full agonist at presynaptic 5-HT1A receptors, or 5-HT1A autoreceptors, expressed at dorsal raphe while acting as a partial agonist at the postsynaptic 5-HT1A receptors expressed on hippocampus and cortex .

Mode of Action

This compound interacts with its targets, the 5-HT1A receptors, to enhance serotonergic activity in the brain’s anxiety and fear circuitry . As a full agonist at presynaptic 5-HT1A receptors, this compound initially causes activation of these autoreceptors and inhibition of 5-HT release . This interaction results in changes in neurotransmitter activity, leading to a reduction in anxiety symptoms .

Biochemical Pathways

It is known that buspirone alters monoaminergic and gabaergic systems in a manner different from that of the benzodiazepines . It is also suggested that buspirone orchestrates activity within a neural matrix to achieve effective treatment of anxiety while preserving arousal and attentional processes .

Pharmacokinetics

Buspirone is well absorbed but is subject to first-pass metabolism, resulting in a mean systemic availability of approximately 4 percent . It is eliminated primarily by oxidative metabolism, producing several hydroxylated metabolites, including 5-hydroxy-buspirone and 1-pyrimidinylpiperazine . Buspirone is highly protein-bound (more than 95 percent), interacting with both albumin and alpha-acid glycoprotein .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in anxiety symptoms and preservation of retinal structure and fortification of cellular defenses against oxidative stress . In vitro studies have shown that buspirone enhances cell survival and preserves structural integrity during oxidative injury to the retinal pigment epithelium .

Action Environment

Several factors can influence the action, efficacy, and stability of this compound. These include the individual’s metabolism, the severity of their anxiety, and their overall health status . For example, people with slower metabolisms or more severe anxiety may take longer to notice the effects of the medication

Safety and Hazards

Buspirone-d8 is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Buspirone has recently come into favor, primarily due to its decreased side-effect profile compared to other anxiolytic treatments . An ever-growing body of research suggests future directions for the use of buspirone for patients with problems other than GAD .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Buspirone-d8 involves the incorporation of deuterium atoms into the buspirone molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.

    Direct Synthesis: This involves the use of deuterated starting materials to synthesize the deuterated compound directly. For example, deuterated piperazine can be used as a starting material to synthesize this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:

    Catalytic Deuteration: Using catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.

    Purification: The product is purified using techniques such as chromatography to remove any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Buspirone-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated metabolites.

    Reduction: It can undergo reduction reactions to form reduced metabolites.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated and reduced metabolites, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Comparison with Similar Compounds

Similar Compounds

    Buspirone: The non-deuterated form of Buspirone-d8, used for the treatment of anxiety disorders.

    Tandospirone: Another anxiolytic agent that acts on serotonin receptors, similar to buspirone.

    Gepirone: A compound with a similar mechanism of action, used for the treatment of anxiety and depression.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical chemistry. The deuterium atoms provide a distinct mass difference that allows for accurate quantification of buspirone in complex biological matrices using mass spectrometry .

Properties

IUPAC Name

8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O2/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2/i3D2,4D2,10D2,11D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCRAEMEVRGPNT-QGZHXTQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O)C([2H])([2H])N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016550
Record name 8-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl-1,1,2,2,3,3,4,4-d8]-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204395-49-3
Record name 8-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl-1,1,2,2,3,3,4,4-d8]-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 204395-49-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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